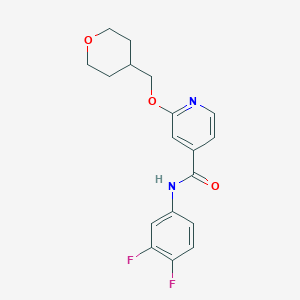

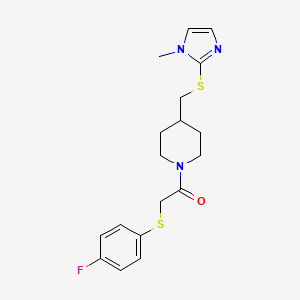

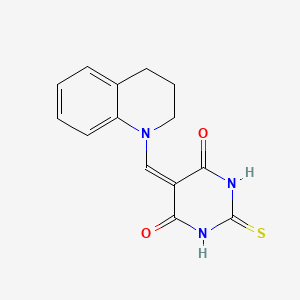

![molecular formula C13H14N2S B2874679 N-[4-(methylthio)benzyl]pyridin-2-amine CAS No. 91807-93-1](/img/structure/B2874679.png)

N-[4-(methylthio)benzyl]pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(methylthio)benzyl]pyridin-2-amine, also known as 4-MTA, is a synthetic amphetamine that was first synthesized in the 1990s. It is structurally similar to MDMA and other amphetamines, but it has a unique chemical structure that sets it apart from other drugs in its class.

Aplicaciones Científicas De Investigación

Cyclooxygenase (COX) Inhibition

This compound has been evaluated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators. Selective inhibition of COX-2 is sought to reduce inflammation, pain, and fever without the gastrointestinal side effects associated with non-selective NSAIDs .

Antinociceptive Activity

Derivatives of this compound have shown significant antinociceptive activity, which refers to the reduction of pain sensitivity. In studies, these derivatives have been compared with control groups and have demonstrated promising results in formalin tests, indicating potential applications in pain management .

Synthesis of Quinolines

The compound has been used in the synthesis of quinoline derivatives through acceptor-less dehydrogenative coupling of 2-aminobenzyl alcohol and ketones. This process is important for creating compounds with various pharmaceutical applications .

Transfer Hydrogenation of Carbonyl Derivatives

It has shown catalytic activity in the transfer hydrogenation of ketones and aldehydes to form respective secondary and primary alcohols. This reaction is valuable in the synthesis of various organic compounds and intermediates used in medicinal chemistry .

Molecular Docking Studies

Molecular docking studies have been performed with this compound to understand its interaction with the COX-2 enzyme. The studies suggest that the compound fits well into the COX-2 active site and could form hydrogen bonds, indicating a strong potential for selective enzyme inhibition .

Synthesis of Pyridinium Salts

The compound’s structure is conducive to the synthesis of pyridinium salts, which are important in many natural products and bioactive pharmaceuticals. These salts have a wide range of applications, including antimicrobial, anticancer, and gene delivery systems .

Biological Activity Evaluation

Novel derivatives of this compound have been designed and synthesized to evaluate their biological activities against various cell lines. This includes assessing their potential as anti-inflammatory agents and their effects on immortalized rat hepatic stellate cells .

Catalysis in Organic Synthesis

The compound has been utilized as a catalyst in organic synthesis, demonstrating its versatility in facilitating various chemical reactions. This includes its role in the synthesis of complex molecules and pharmaceuticals .

Propiedades

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZCQJCZFCQPBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

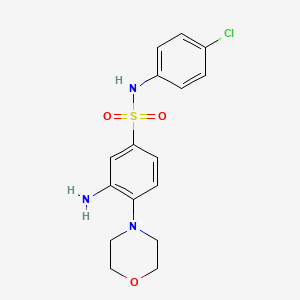

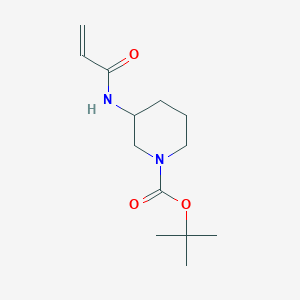

![N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2874606.png)

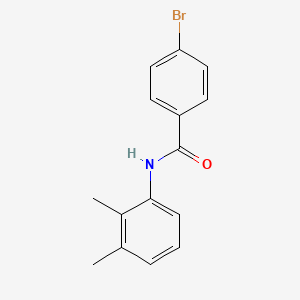

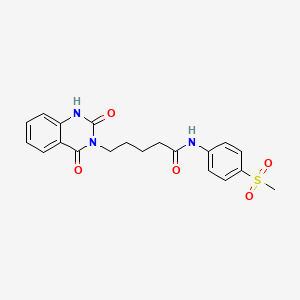

![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2874607.png)

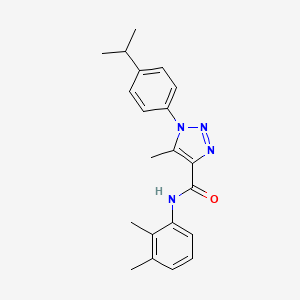

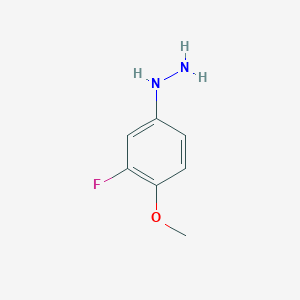

![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B2874617.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide](/img/structure/B2874619.png)